Deacetylravidomycin
Overview
Description
Deacetylravidomycin is a natural product found in Streptomyces . It has a molecular formula of C29H31NO8 . It is also known by other names such as Desacetylravidomycin and AY-26,623 . It has been found to have light-dependent antibiotic and anticancer activities .
Synthesis Analysis
The total synthesis of Deacetylravidomycin has been accomplished . The key steps include aryl C-glycosidation of the azido-bearing fucosyl acetate 2 using catalytic Sc (OTf)3, the [2+2] cycloaddition reaction of alkoxybenzyne bearing an azido sugar to ketene silyl acetal, and the ring expansion reaction of alkoxybenzocyclobutenone .
Molecular Structure Analysis
The molecular structure of Deacetylravidomycin includes a benzo[d]naphtho[1,2-b]pyran-6-one core . The structure also includes a dimethylamino group and multiple hydroxy and methoxy groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Deacetylravidomycin include aryl C-glycosidation, [2+2] cycloaddition, and ring expansion . These reactions are key to forming the complex structure of Deacetylravidomycin .
Physical And Chemical Properties Analysis
Deacetylravidomycin has a molecular weight of 521.6 g/mol . It has a complex structure with multiple functional groups, including a dimethylamino group and multiple hydroxy and methoxy groups .
Scientific Research Applications
Application 1: Inhibition of IL-4 Signal Transduction
- Summary of the Application : Deacetylravidomycin M, a novel compound related to Deacetylravidomycin, has been found to inhibit interleukin (IL)-4 signal transduction . IL-4 is a cytokine that plays a crucial role in regulating immune responses, and its signal transduction is involved in various immune-related diseases. Therefore, inhibitors of IL-4 signal transduction, like Deacetylravidomycin M, could have potential therapeutic applications.
- Methods of Application or Experimental Procedures : Deacetylravidomycin M was isolated from the culture broth of Streptomyces sp. WK-6326, a soil isolate . The isolation process involved solvent extraction, silica gel column chromatography, and HPLC . The compound was then tested for its ability to inhibit IL-4-induced CD23 expression in U937 cells .
- Results or Outcomes : Deacetylravidomycin M was found to inhibit IL-4-induced CD23 expression in U937 cells without any cytotoxic effect . This suggests that it could potentially be used to modulate immune responses in diseases where IL-4 signaling is implicated.
Application 2: Topoisomerase II Inhibition
- Summary of the Application : O-Deacetylravidomycin is a more active and stable analogue of the ravidomycin complex produced by Streptomyces ravidus . This metabolite shows potent, light-dependent antitumor activity . It is thought to act as a topoisomerase II inhibitor , which could make it a potential candidate for cancer treatment.
Application 3: Antibiotic
Future Directions
The future directions for research on Deacetylravidomycin could include further investigation into its mechanism of action, particularly its light-dependent antibiotic and anticancer activities . Additionally, research could focus on optimizing its synthesis and exploring its potential therapeutic applications.
properties
IUPAC Name |
4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXCTIMNNKVMJM-JSPLCZCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008241 | |
Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylravidomycin | |
CAS RN |
88580-27-2 | |
Record name | Desacetylravidomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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